7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin 7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin Apc belongs to the class of organic compounds known as camptothecins. These are heterocyclic compounds comprising a planar pentacyclic ring structure, that includes a pyrrolo[3, 4-beta]-quinoline moiety (rings A, B and C), conjugated pyridone moiety (ring D) and one chiral center at position 20 within the alpha-hydroxy lactone ring with (S) configuration (the E-ring). Apc is considered to be a practically insoluble (in water) and relatively neutral molecule. Apc has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. APC can be biosynthesized from irinotecan; which is catalyzed by the enzyme cytochrome P450 3A4. In humans, Apc is involved in the irinotecan action pathway and the irinotecan metabolism pathway.
APC is a pyranoindolizinoquinoline.
Brand Name: Vulcanchem
CAS No.: 181467-56-1
VCID: VC0193445
InChI: InChI=1S/C33H38N4O8/c1-3-21-22-15-20(45-32(42)36-13-10-19(11-14-36)34-12-6-5-7-28(38)39)8-9-26(22)35-29-23(21)17-37-27(29)16-25-24(30(37)40)18-44-31(41)33(25,43)4-2/h8-9,15-16,19,34,43H,3-7,10-14,17-18H2,1-2H3,(H,38,39)/t33-/m0/s1
SMILES: CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)NCCCCC(=O)O
Molecular Formula: C33H38N4O8
Molecular Weight: 618.7 g/mol

7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin

CAS No.: 181467-56-1

Impurities

VCID: VC0193445

Molecular Formula: C33H38N4O8

Molecular Weight: 618.7 g/mol

Purity: > 95%

7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin - 181467-56-1

CAS No. 181467-56-1
Product Name 7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin
Molecular Formula C33H38N4O8
Molecular Weight 618.7 g/mol
IUPAC Name 5-[[1-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonyl]piperidin-4-yl]amino]pentanoic acid
Standard InChI InChI=1S/C33H38N4O8/c1-3-21-22-15-20(45-32(42)36-13-10-19(11-14-36)34-12-6-5-7-28(38)39)8-9-26(22)35-29-23(21)17-37-27(29)16-25-24(30(37)40)18-44-31(41)33(25,43)4-2/h8-9,15-16,19,34,43H,3-7,10-14,17-18H2,1-2H3,(H,38,39)/t33-/m0/s1
Standard InChIKey BSVVZICJFYZDJJ-XIFFEERXSA-N
Isomeric SMILES CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)NCCCCC(=O)O
SMILES CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)NCCCCC(=O)O
Canonical SMILES CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)NCCCCC(=O)O
Description Apc belongs to the class of organic compounds known as camptothecins. These are heterocyclic compounds comprising a planar pentacyclic ring structure, that includes a pyrrolo[3, 4-beta]-quinoline moiety (rings A, B and C), conjugated pyridone moiety (ring D) and one chiral center at position 20 within the alpha-hydroxy lactone ring with (S) configuration (the E-ring). Apc is considered to be a practically insoluble (in water) and relatively neutral molecule. Apc has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. APC can be biosynthesized from irinotecan; which is catalyzed by the enzyme cytochrome P450 3A4. In humans, Apc is involved in the irinotecan action pathway and the irinotecan metabolism pathway.
APC is a pyranoindolizinoquinoline.
Purity > 95%
Quantity Milligrams-Grams
Synonyms 7-ethyl-10-(4-N-(5-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin
RPR 121056
RPR 121056A
RPR-121056A
RPR121056
PubChem Compound 10077584
Last Modified Nov 11 2021
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